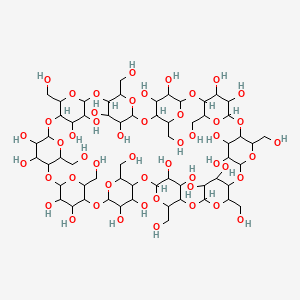

Epsilon-cyclodextrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Epsilon-cyclodextrin is a member of the cyclodextrin family, which are cyclic oligosaccharides composed of glucose subunits linked by α-1,4 glycosidic bonds. These compounds are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and environmental engineering .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epsilon-cyclodextrin is synthesized through the enzymatic degradation of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) enzymes, which catalyze the conversion of starch into cyclodextrins. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic conversion of starch. The process includes steps such as:

Starch Liquefaction: Starch is gelatinized and liquefied using heat and α-amylase enzymes.

Cyclization: The liquefied starch is treated with CGTase to produce a mixture of cyclodextrins.

Separation and Purification: The mixture is then subjected to fractional precipitation or chromatography to isolate this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Epsilon-cyclodextrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like sodium periodate, leading to the formation of dialdehyde derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride to produce reduced cyclodextrin derivatives.

Common Reagents and Conditions:

Oxidation: Sodium periodate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol or water at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Dialdehyde cyclodextrins.

Reduction: Reduced cyclodextrin derivatives.

Substitution: Alkylated or acylated cyclodextrins.

Wissenschaftliche Forschungsanwendungen

Epsilon-cyclodextrin has a wide range of applications in scientific research:

Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules, enhancing their solubility and stability.

Biology: Employed in the study of enzyme-substrate interactions and as a stabilizer for proteins and nucleic acids.

Medicine: Utilized in drug delivery systems to improve the bioavailability and controlled release of pharmaceuticals.

Wirkmechanismus

Epsilon-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior ensures solubility in aqueous environments. This mechanism enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved include hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Alpha-cyclodextrin: Composed of six glucose units.

Beta-cyclodextrin: Composed of seven glucose units.

Gamma-cyclodextrin: Composed of eight glucose units.

Comparison: Epsilon-cyclodextrin is unique due to its specific ring size and the resulting cavity dimensions, which allow it to form inclusion complexes with a different range of guest molecules compared to alpha, beta, and gamma-cyclodextrins. This uniqueness makes it particularly valuable in applications requiring specific molecular encapsulation properties .

This compound’s ability to form stable inclusion complexes with a variety of molecules, combined with its unique cavity size, distinguishes it from other cyclodextrins and broadens its range of applications in scientific research and industry .

Eigenschaften

Molekularformel |

C60H100O50 |

|---|---|

Molekulargewicht |

1621.4 g/mol |

IUPAC-Name |

4,9,14,19,24,29,34,39,44,49-decakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50-icosaoxaundecacyclo[46.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46]heptacontane-51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70-icosol |

InChI |

InChI=1S/C60H100O50/c61-1-11-41-21(71)31(81)51(91-11)102-42-12(2-62)93-53(33(83)23(42)73)104-44-14(4-64)95-55(35(85)25(44)75)106-46-16(6-66)97-57(37(87)27(46)77)108-48-18(8-68)99-59(39(89)29(48)79)110-50-20(10-70)100-60(40(90)30(50)80)109-49-19(9-69)98-58(38(88)28(49)78)107-47-17(7-67)96-56(36(86)26(47)76)105-45-15(5-65)94-54(34(84)24(45)74)103-43-13(3-63)92-52(101-41)32(82)22(43)72/h11-90H,1-10H2 |

InChI-Schlüssel |

HUKYUKIIXNZRBF-UHFFFAOYSA-N |

Kanonische SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)

![2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B12071457.png)

![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)

![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)